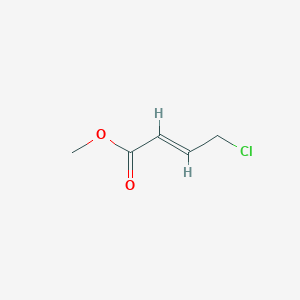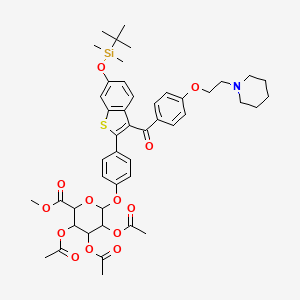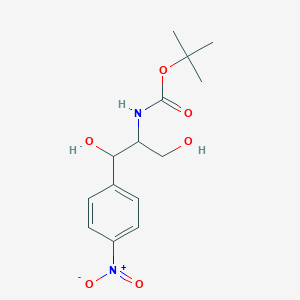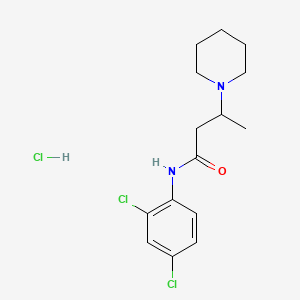![molecular formula C21H20N2O8 B12293841 3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-トリヒドロキシ-6-[(5-オキソ-6H-ベンゾbベンザゼピン-11-カルボニル)アミノ]オキサン-2-カルボン酸は、複数のヒドロキシル基、ベンザゼピン環、カルボン酸基を含む、独特な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3,4,5-トリヒドロキシ-6-[(5-オキソ-6H-ベンゾbベンザゼピン-11-カルボニル)アミノ]オキサン-2-カルボン酸の合成は、通常、多段階の有機反応を伴います。このプロセスは、ベンザゼピン環の調製から始まり、その後、ヒドロキシル基とカルボン酸部分の導入が行われます。これらの反応で使用される一般的な試薬には、強酸と強塩基、酸化剤、および分子上の特定の部位で選択的な反応を確実にするための保護基が含まれます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器や自動合成装置の使用は、製造プロセスの効率と収率を向上させることができます。また、結晶化、クロマトグラフィー、再結晶化などの精製技術が、化合物を純粋な形で得るために採用されます。
化学反応の分析
反応の種類
3,4,5-トリヒドロキシ-6-[(5-オキソ-6H-ベンゾbベンザゼピン-11-カルボニル)アミノ]オキサン-2-カルボン酸は、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: ベンザゼピン環のカルボニル基は、アルコールを形成するために還元される可能性があります。
置換: ヒドロキシル基は、ハロゲンやアルキル基などの他の官能基で置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤、塩化チオニルや三臭化リンなどのハロゲン化剤が含まれます。反応条件は、通常、目的の変換を確実に実行するために、制御された温度、不活性雰囲気、特定の溶媒を伴います。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化は、ケトンまたはアルデヒドを生成する可能性がありますが、カルボニル基の還元は、アルコールを生成する可能性があります。置換反応は、化合物のハロゲン化またはアルキル化誘導体の形成につながる可能性があります。
科学研究アプリケーション
3,4,5-トリヒドロキシ-6-[(5-オキソ-6H-ベンゾbベンザゼピン-11-カルボニル)アミノ]オキサン-2-カルボン酸は、いくつかの科学研究アプリケーションを持っています。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物の独特な構造により、生物分子と相互作用することが可能になり、酵素阻害やタンパク質結合の研究に役立ちます。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
3,4,5-トリヒドロキシ-6-[(5-オキソ-6H-ベンゾbベンザゼピン-11-カルボニル)アミノ]オキサン-2-カルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用に関与します。この化合物は、酵素の活性部位に結合して、その活性を阻害したり、その機能を変化させたりすることができます。さらに、細胞受容体と相互作用して、シグナル伝達経路を調節し、細胞プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- 6-オキソ-6H-ベンゾbベンザゼピン : ヒドロキシル基とカルボン酸部分を持たない、ベンザゼピン環が含まれています。
- 3,4,5-トリヒドロキシ-6-オキソ-6H-ベンゾ7アヌレン : 異なる環系と官能基を持つ、類似の構造です。
3,4,5-トリヒドロキシ安息香酸: ベンザゼピン環を持たない、類似のヒドロキシル基を持つ、より単純な化合物です。
独自性
3,4,5-トリヒドロキシ-6-[(5-オキソ-6H-ベンゾbベンザゼピン-11-カルボニル)アミノ]オキサン-2-カルボン酸は、ヒドロキシル基、ベンザゼピン環、カルボン酸基の組み合わせによりユニークです。この独特な構造により、幅広い化学反応に参加し、さまざまな生物学的標的と相互作用することが可能になり、科学研究や産業アプリケーションにとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 6-oxo-6H-benzobbenzazepine : Contains the benzazepine ring but lacks the hydroxyl groups and carboxylic acid moiety.
- 3,4,5-trihydroxy-6-oxo-6H-benzo7annulene : Similar structure but with different ring systems and functional groups.
3,4,5-trihydroxybenzoic acid: A simpler compound with similar hydroxyl groups but lacking the benzazepine ring.
Uniqueness
3,4,5-trihydroxy-6-[(5-oxo-6H-benzobbenzazepine-11-carbonyl)amino]oxane-2-carboxylic acid is unique due to its combination of hydroxyl groups, a benzazepine ring, and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C21H20N2O8 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O8/c24-14-9-10-5-1-3-7-12(10)23(13-8-4-2-6-11(13)14)21(30)22-19-17(27)15(25)16(26)18(31-19)20(28)29/h1-8,15-19,25-27H,9H2,(H,22,30)(H,28,29) |
InChIキー |
WWQCHHFYIDCMSO-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt](/img/structure/B12293758.png)

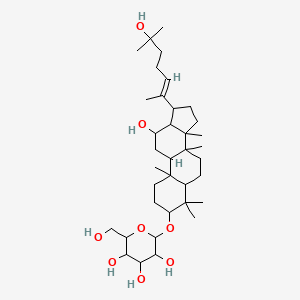
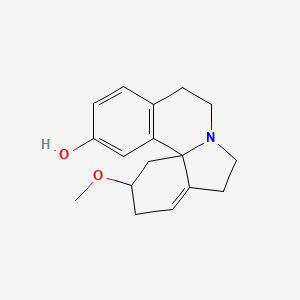
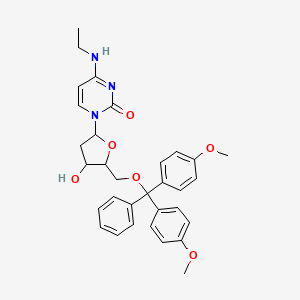
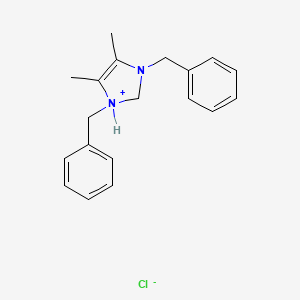
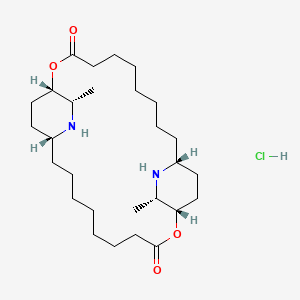
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)
